molecular formula C10H17NO3 B13318020 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13318020
M. Wt: 199.25 g/mol
InChI Key: CNKZGDXWGNIMPG-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol is a complex organic compound featuring a furan ring, an amino group, and a diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylfuran-2-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular metabolic pathway or its interaction with a specific enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
  • 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole

Uniqueness

2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which includes a furan ring and a diol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H17NO3/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3

InChI Key

CNKZGDXWGNIMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(C)(CO)CO

Origin of Product

United States

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